![molecular formula C16H14O3 B12080475 Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- CAS No. 68235-45-0](/img/structure/B12080475.png)
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- typically involves the reaction of a methoxy-substituted benzaldehyde with a phenyl-substituted epoxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the epoxide ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological effects and potential therapeutic applications. The specific pathways involved depend on the context of its use and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- can be compared with other similar compounds such as:
3-(4-Chlorophenyl)-2-oxiranylmethanone: This compound has a similar structure but with a chlorine substituent, which can affect its reactivity and applications.
(4-Methoxyphenyl)[3-(4-methoxyphenyl)-2-oxiranyl]methanone:
(2-Methylphenyl)(3-phenyl-2-oxiranyl)methanone: The presence of a methyl group can alter the compound’s reactivity and interactions with other molecules.
These comparisons highlight the unique features of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- and its potential advantages in various applications.
Eigenschaften
CAS-Nummer |
68235-45-0 |
|---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
[3-(2-methoxyphenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H14O3/c1-18-13-10-6-5-9-12(13)15-16(19-15)14(17)11-7-3-2-4-8-11/h2-10,15-16H,1H3 |
InChI-Schlüssel |
GDSJIKXMXQGWCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2C(O2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


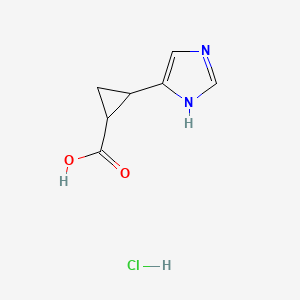
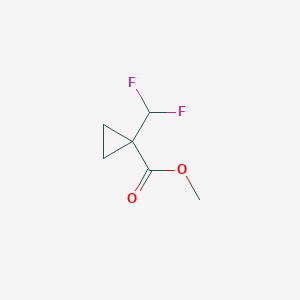

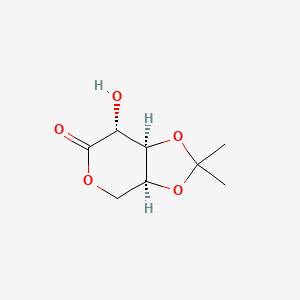
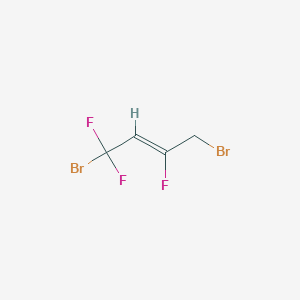

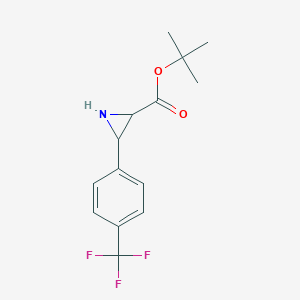
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)
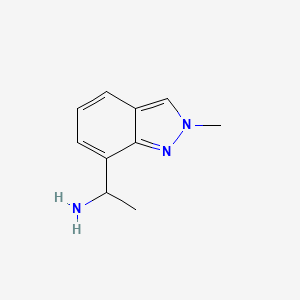
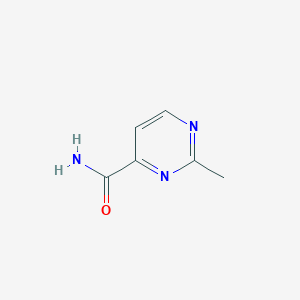
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)
